Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic thiophene derivative with a tetrahydrothienopyridine core. Its structure features a 6-acetyl group, a 2-(2-methoxybenzamido) substituent, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)21-9-8-13-15(10-21)27-18(16(13)19(24)26-3)20-17(23)12-6-4-5-7-14(12)25-2/h4-7H,8-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKNLOKFWXWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediates, followed by purification and characterization to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with tailored properties.
Biology
The biological applications of methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate are particularly noteworthy:
- Drug Interaction Studies : The compound is utilized in research to study interactions with biological targets, making it valuable for drug discovery.
- Therapeutic Development : Its potential for developing new therapeutic interventions is under investigation due to its ability to modulate biological pathways.
Medicine
In medicinal chemistry, this compound has shown promise for various therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Research has demonstrated that structurally similar compounds possess antimicrobial activity against common pathogens.
Data Tables
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.62 µg/mL |
| Antimicrobial | Candida albicans | 15.62 µg/mL |
| Antimicrobial | Escherichia coli | 31.25 µg/mL |
| Antitumor | Breast cancer cell lines | Varies by derivative |
Case Study 1: Antitumor Efficacy
A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their antitumor activity. The study revealed that compounds with a sulfonamide moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those without this modification. This suggests that structural modifications can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Screening
Research involving synthesized thieno[2,3-c]pyridine derivatives assessed their antimicrobial activity using disk diffusion methods against a panel of common pathogens. Compounds containing both sulfonamide and benzamido groups demonstrated broad-spectrum antimicrobial activity, indicating the importance of these functional groups in enhancing efficacy.
Mechanism of Action
The mechanism by which Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... These interactions can modulate biological processes, leading to desired therapeutic outcomes.
Molecular Targets and Pathways: The compound may target specific enzymes, receptors, or signaling pathways in cells. By binding to these targets, it can influence cellular functions and contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents at positions 2 and 4. These variations significantly influence physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison:
Core Modifications: Substituents at Position 6
- Target Compound: 6-Acetyl group.
- Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (): 6-Isopropyl group increases steric bulk, possibly improving selectivity for sterically tolerant targets. The sulfamoylbenzamido group at position 2 may enhance hydrogen bonding with proteins .
- The ethyl ester at position 3 may confer slower hydrolysis compared to methyl esters .
Substituents at Position 2
- Target Compound : 2-(2-Methoxybenzamido).
Bioactivity Comparisons
- TNF-α Inhibition: Tetrahydrothieno[2,3-c]pyridines (e.g., ) exhibit TNF-α suppression, with potency influenced by substituents. The target compound’s acetyl and methoxy groups may optimize solubility and target engagement .
- Adenosine A1 Receptor Modulation: Unlike 2-amino-3-benzoylthiophenes (), which require a free amino group for allosteric enhancement, the target compound’s benzamido group suggests divergent binding modes, possibly favoring competitive antagonism .
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , employing condensation and cyclization steps. The acetyl group may require protective strategies during synthesis .
Metabolic Stability : Methyl esters (target compound) are more prone to hydrolysis than ethyl esters (), suggesting shorter half-lives in vivo .
Biological Activity
Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
The structure features a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and acetyl groups can enhance electron donation capabilities, contributing to antioxidant properties that protect cells from oxidative stress.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : There is evidence suggesting that it may act as a modulator for certain receptors, influencing neurotransmitter systems and cellular signaling pathways.
1. Anticancer Activity
Studies have demonstrated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death through the activation of caspases and inhibition of anti-apoptotic proteins.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This effect is crucial in managing conditions characterized by chronic inflammation.
3. Neuroprotective Properties
Research highlights the neuroprotective effects of thieno[2,3-c]pyridine derivatives in models of neurodegeneration. These compounds may protect neuronal cells from apoptosis induced by neurotoxic agents through modulation of oxidative stress pathways.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX-2 | |
| Neuroprotection | Modulation of oxidative stress |
Case Study 1: Anticancer Efficacy
In vitro studies on cancer cell lines treated with this compound showed a significant reduction in cell viability compared to untreated controls. The mechanism involved the activation of intrinsic apoptotic pathways leading to increased caspase activity.
Case Study 2: Neuroprotection in Animal Models
Animal studies have indicated that administration of this compound can reduce neuroinflammation and protect against cognitive decline in models of Alzheimer's disease. Behavioral assessments showed improved memory retention alongside reduced levels of inflammatory markers in the brain.
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
The synthesis of structurally similar tetrahydrothieno[2,3-c]pyridine derivatives typically involves sequential reactions, such as amide coupling, cyclization, and functional group protection/deprotection. For example, controlled temperature (e.g., reflux conditions) and solvent selection (e.g., ethanol or dimethylformamide) are critical to avoid side reactions . Reaction monitoring via TLC or HPLC is recommended to optimize intermediate purification.
Q. How can researchers safely handle this compound given its structural analogs' hazards?
Safety data sheets for related compounds (e.g., ethyl 2-amino-6-benzyl derivatives) indicate the need for PPE (gloves, lab coat, goggles) and proper ventilation. First-aid measures emphasize immediate medical consultation if inhaled or ingested . Hazard classification for similar compounds often cites flammability and toxicity, necessitating storage in inert atmospheres and avoidance of ignition sources .
Q. What analytical techniques are essential for characterizing this compound's purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; H, C) are standard for confirming molecular weight and functional groups. For example, C NMR can resolve carbonyl (170–180 ppm) and aromatic carbons (110–150 ppm), while IR spectroscopy identifies amide (1650–1750 cm) and ester (1250–1300 cm) stretches . Purity >95% can be validated via reverse-phase HPLC with UV detection.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and spatial arrangements. For analogs like ethyl 7-methyl-3-oxo derivatives, SCXRD confirmed the thiazolo-pyrimidine core’s planarity and hydrogen-bonding networks, which influence stability and reactivity. Crystallization solvents (e.g., DMF/water mixtures) must be optimized to grow diffraction-quality crystals .
Q. What strategies mitigate low yields in amide coupling steps during synthesis?
Contradictory yield reports (e.g., 57–68% in related pyrimidine syntheses) suggest sensitivity to stoichiometry and coupling agents. Using HATU or EDCI with DMAP as a catalyst can improve efficiency. Solvent polarity adjustments (e.g., switching from THF to DCM) and microwave-assisted reactions may reduce side-product formation .
Q. How does the methoxybenzamido group influence biological activity?
Computational docking studies on similar benzamide derivatives reveal that the methoxy group enhances lipophilicity and π-π stacking with target proteins (e.g., kinases). Structure-activity relationship (SAR) analysis via substituent variation (e.g., replacing methoxy with isopropoxy) can quantify its role in binding affinity .
Q. What mechanisms explain the compound’s stability under physiological conditions?
Hydrolysis studies of ester and amide groups in related compounds show pH-dependent degradation. For example, ester cleavage dominates in alkaline conditions (pH >9), while amide bonds remain intact. Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored by LC-MS, can identify degradation pathways .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | Analytical Technique | Characteristic Signal(s) | Reference |
|---|---|---|---|
| Acetyl group | H NMR | 2.1–2.3 ppm (s, 3H, CH) | |
| Methoxybenzamido | C NMR | 165–170 ppm (C=O), 55–60 ppm (OCH) | |
| Tetrahydrothieno ring | IR Spectroscopy | 750–800 cm (C-S stretch) |
Table 2: Optimization of Amide Coupling Reactions
| Condition | Yield (%) | Purity (%) | Notes | Reference |
|---|---|---|---|---|
| EDCI/DMAP, DCM, RT | 68 | 95 | Minimal side products | |
| HATU, DMF, 0°C | 82 | 98 | Requires inert atmosphere | |
| Microwave, 100°C, 30 min | 75 | 97 | Reduced reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
